molecular formula C16H30N2O B7567421 N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide

N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide

Cat. No.: B7567421
M. Wt: 266.42 g/mol
InChI Key: AGSPBAUABOCAPV-UHFFFAOYSA-N
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Description

N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide is a chemical compound that features a piperidine ring, a cyclohexyl group, and a butanamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with a piperidine derivative.

    Formation of the Butanamide Moiety: The final step involves the reaction of the intermediate compound with butanoyl chloride under basic conditions to form the butanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with piperidine derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid with a piperidine ring, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory effects.

    Matrine: A piperidine derivative with antiviral and anticancer properties.

Uniqueness

N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide is unique due to its specific combination of a piperidine ring, cyclohexyl group, and butanamide moiety

Properties

IUPAC Name

N-[(1-piperidin-1-ylcyclohexyl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O/c1-2-9-15(19)17-14-16(10-5-3-6-11-16)18-12-7-4-8-13-18/h2-14H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSPBAUABOCAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1(CCCCC1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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